molecular formula C9H13BrOSi B1595424 (3-Bromophenoxy)trimethylsilane CAS No. 36971-28-5

(3-Bromophenoxy)trimethylsilane

Cat. No. B1595424
CAS RN: 36971-28-5
M. Wt: 245.19 g/mol
InChI Key: PJAOJOJIEFORFP-UHFFFAOYSA-N
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Patent
US05306604

Procedure details

A dry 5 1, 3-neck flask with mechanical stirrer, connected to a mineral oil bubbler, was charged with m-bromophenol (A) (150 g, 870 mmol), dry tetrahydrofuran (THF, 2 l) and triethylamine (132.1 g, 1.3 mol). The contents of the flask were cooled to 0° C., and chlorotrimethylsilane was added dropwise. A voluminous white precipitate was formed. The reaction was allowed to equilibrate to room temperature over a period of 21 h. The mixture was then filtered to remove triethylamine hydrochloride. Removal of solvents precipitated some remaining hydrochloride salt. The mixture was further purified by repeatedly adding hexane followed by filtration to yield 3-bromo-O-trimethylsilylphenol (B) (207 g, 97% yield).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
132.1 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.Cl[Si:17]([CH3:20])([CH3:19])[CH3:18]>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]([O:8][Si:17]([CH3:20])([CH3:19])[CH3:18])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
132.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry 5 1, 3-neck flask with mechanical stirrer
CUSTOM
Type
CUSTOM
Details
A voluminous white precipitate was formed
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride
CUSTOM
Type
CUSTOM
Details
Removal of solvents
CUSTOM
Type
CUSTOM
Details
precipitated some remaining hydrochloride salt
CUSTOM
Type
CUSTOM
Details
The mixture was further purified by repeatedly adding hexane
FILTRATION
Type
FILTRATION
Details
followed by filtration

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 207 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.